molecular formula C21H20ClNO4 B11405039 N-(4-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(4-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11405039
M. Wt: 385.8 g/mol
InChI Key: LIKMFRBIHCCTQG-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a chromen-2-one moiety. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one and 4-chlorobenzylamine.

    Coupling Reaction: The chromen-2-one derivative is coupled with 4-chlorobenzylamine under appropriate conditions to form the desired product. This step may involve the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield a secondary alcohol.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like warfarin and dicoumarol share the chromen-2-one moiety and have anticoagulant properties.

    Chlorophenyl Derivatives: Compounds such as chloramphenicol and chlorpromazine contain the chlorophenyl group and have antimicrobial and antipsychotic activities, respectively.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C21H20ClNO4/c1-12-16-7-9-18(24)13(2)20(16)27-21(26)17(12)8-10-19(25)23-11-14-3-5-15(22)6-4-14/h3-7,9,24H,8,10-11H2,1-2H3,(H,23,25)

InChI Key

LIKMFRBIHCCTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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